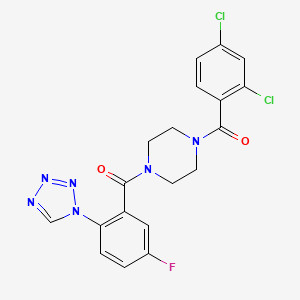
C26H18ClF2N3O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that features a combination of aromatic rings, halogens, and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The reaction typically starts with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate , 4-chlorobenzoyl chloride , and 4-fluorobenzoyl chloride . The reactions are often carried out in the presence of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Halogen atoms in the compound can be substituted using nucleophiles like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like tetrahydrofuran or dimethyl sulfoxide . The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: shares similarities with other imidazole derivatives, such as and .
Fluorophenyl: and chlorophenyl groups are common in various pharmaceutical compounds, contributing to their biological activity
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate gives it distinct properties, making it a valuable compound for research and development in multiple fields .
Propriétés
Formule moléculaire |
C26H18ClF2N3O4 |
|---|---|
Poids moléculaire |
509.9 g/mol |
Nom IUPAC |
(3aR,6aS)-5-(3-chloro-4-fluorophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C26H18ClF2N3O4/c27-17-11-14(4-7-18(17)29)32-23(34)21-20(9-12-1-5-15(33)6-2-12)31-26(22(21)24(32)35)16-10-13(28)3-8-19(16)30-25(26)36/h1-8,10-11,20-22,31,33H,9H2,(H,30,36)/t20?,21-,22+,26?/m1/s1 |
Clé InChI |
ZGGQPJGOFVZUNC-YPHDTHBOSA-N |
SMILES isomérique |
C1=CC(=CC=C1CC2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O |
SMILES canonique |
C1=CC(=CC=C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)
![1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12634677.png)
![1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12634681.png)


![2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole](/img/structure/B12634698.png)



![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)](/img/structure/B12634720.png)
![2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide](/img/structure/B12634725.png)



